

Mass Spectrometry Fragmentation Patterns of (1S,2R)-ACHC Derivatives: A Comparative Technical Guide

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Compound of Interest

Compound Name:	(1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate
CAS No.:	739351-45-2
Cat. No.:	B3281664

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Executive Summary

(1S,2R)-ACHC (cis-2-aminocyclohexanecarboxylic acid) is a critical building block in the synthesis of

-peptide foldamers, known for forming strand-type secondary structures or alternating helices (e.g., 11/9-helix) when paired with

-amino acids. Distinguishing this specific stereoisomer from its trans counterpart ((1R,2R) or (1S,2S)) and linear analogs is essential for validating foldamer integrity.

This guide details the unique ESI-MS/MS fragmentation signatures of (1S,2R)-ACHC, focusing on the "Cis-Effect"—a phenomenon where the spatial proximity of the amino and carboxyl groups facilitates intramolecular cyclization, yielding distinct neutral loss patterns compared to the more rigid trans isomers.

Structural Context & Mechanism

The Molecule: (1S,2R)-ACHC

- Formula:
- Monoisotopic Mass: 143.09 Da
- Residue Mass (in peptide): 125.08 Da
- Stereochemistry: The amino group at C1 and carboxyl group at C2 are on the same side of the cyclohexane ring (cis). This configuration is sterically primed for lactam formation upon activation.

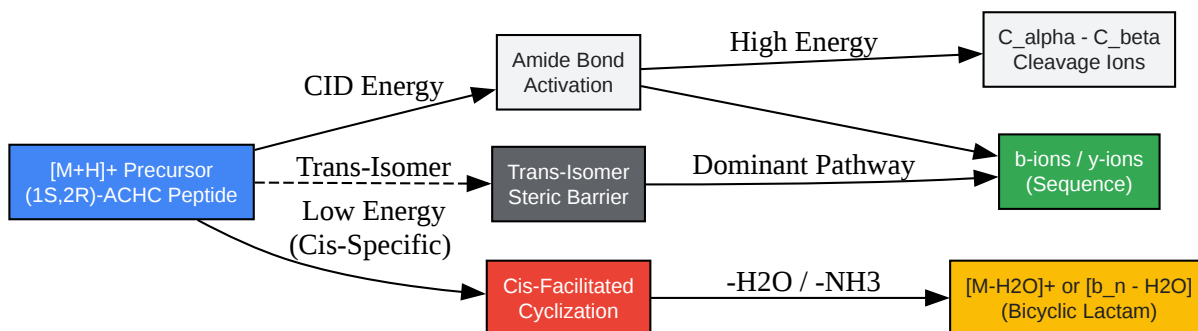
Fragmentation Pathways

In Collision-Induced Dissociation (CID), (1S,2R)-ACHC derivatives exhibit three primary fragmentation channels:

- Backbone Cleavage (ions): Standard amide bond breakage.
- Ring-Specific Cleavage: Unique homolytic cleavage of the - bond, a signature of cyclic -amino acids.
- Stereoselective Cyclization: The cis isomer rapidly eliminates water (or the C-terminal protecting group) to form a bicyclic lactam cation. This pathway is kinetically favored over the trans isomer due to the lower entropic barrier.

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic "Cis-Cyclization" route.



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Caption: Fragmentation logic showing the kinetic preference for lactam formation in cis-ACHC compared to the trans-isomer.

Comparative Performance Analysis

The following table contrasts the MS/MS behavior of (1S,2R)-ACHC against key alternatives.

Table 1: Diagnostic MS/MS Signatures

Feature	(1S,2R)-ACHC (Cis)	(1R,2R)-ACHC (Trans)	Linear -Alanine
Dominant Neutral Loss	High [M-H ₂ O] ⁺ (Lactam formation)	Low [M-H ₂ O] ⁺ (Steric hindrance)	Moderate (Linear dehydration)
Ion Stability	Forms stable bicyclic oxazolone/lactam	Standard oxazolone	Linear acylium ion
Internal Fragments	m/z 81 (Cyclohexenyl cation)	m/z 81 (Similar abundance)	m/z 30 ()
Ion Mobility (CCS)	Compact (Smaller collision cross-section)	Extended (Larger CCS due to 14-helix)	Flexible (Broad distribution)
Fragmentation Energy	Lower onset energy for water loss	Higher energy required for backbone cleavage	Intermediate

Key Differentiator: The Water Loss Ratio

The ratio of the water-loss peak (

) to the molecular ion (

) is the most reliable metric.

- Cis-ACHC: Ratio > 0.8 (at 20-30 eV)
- Trans-ACHC: Ratio < 0.3 (at 20-30 eV)

Validated Experimental Protocol

To accurately distinguish these derivatives, use the following "Energy-Ramping" protocol. This ensures that the differential stability of the isomers is captured.

Sample Preparation

- Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid. Avoid ammonium buffers to prevent adduct interference.
- Concentration: 1-5

M. High concentrations can lead to dimerization, obscuring monomeric fragmentation.

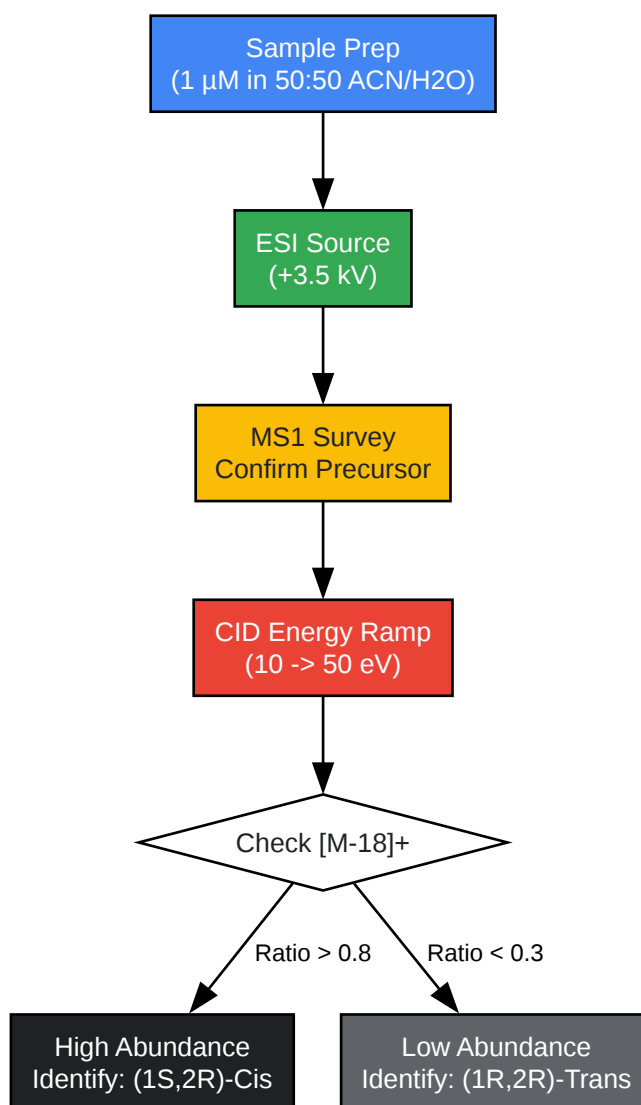
Instrument Parameters (Q-TOF / Orbitrap)

- Ionization: ESI Positive Mode.
- Capillary Voltage: 3.0 - 3.5 kV.
- Cone Voltage: Keep low (15-20 V) to prevent in-source fragmentation.

Energy Ramping Workflow

- Step 1 (Survey): Acquire MS1 to confirm precursor monoisotopic mass (144.1 for free amino acid, varies for peptides).
- Step 2 (Low Energy CID - 10 eV): Observe precursor stability. Cis-ACHC may show minor water loss even here.
- Step 3 (Ramp CID - 15-45 eV):
 - Monitor the transition of .
 - Monitor the formation of the immonium ion (approx 98 or 126 depending on side-chain loss).
- Step 4 (Data Analysis): Plot the "Survival Yield" of the precursor vs. Collision Energy.

Workflow Diagram



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Caption: Decision tree for distinguishing ACHC stereoisomers based on water-loss abundance.

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